5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibition CDK2 ATP-competitive

This fully substituted 7-aminopyrazolo[1,5-a]pyrimidine features a conserved 3-phenyl group and 5,6-dimethyl core with a unique N7-(4-methylphenyl) aniline tail, critical for CDK hinge-binding and selectivity fingerprinting. Sourcing the exact 4-methylphenyl/3-phenyl/5,6-trimethyl configuration is non-negotiable; even single-methyl shifts can invalidate comparative SAR datasets. Use for head-to-head CDK panel profiling, antiviral replicon screening vs CA2935658C benchmarks, and 5-HT₆ negative-control experiments. Ideal for reproducible kinase inhibitor discovery workflows.

Molecular Formula C21H20N4
Molecular Weight 328.419
CAS No. 890616-97-4
Cat. No. B3018669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890616-97-4
Molecular FormulaC21H20N4
Molecular Weight328.419
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C
InChIInChI=1S/C21H20N4/c1-14-9-11-18(12-10-14)24-20-15(2)16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3
InChIKeyFIQHOSPUQBEHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890616-97-4): Procurement-Relevant Structural and Class Profile


5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a fully substituted, trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine. This heterocyclic scaffold is a recognized privileged structure in kinase inhibitor drug discovery [1]. The compound features a conserved 3-phenyl group on the pyrazole ring and 5,6-dimethyl substitution on the fused pyrimidine, combined with a unique N7-(4-methylphenyl) aniline tail. This specific arrangement places it within a well-precedented class of ATP-competitive inhibitors explored extensively against cyclin-dependent kinases (CDKs), mTOR, and viral targets [2]. For procurement specialists and discovery scientists, the compound’s value lies in its precise substitution pattern, which distinguishes it from other in-class analogs and serves as a definitive tool for structure-activity relationship (SAR) exploration rather than as a standalone optimized lead.

Why 5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Unverified In-Class Analogs


Substitution on the pyrazolo[1,5-a]pyrimidine core is notoriously sensitive; minor changes in the N7-aryl group or the 5,6-dimethyl pattern can cause orders-of-magnitude shifts in potency, selectivity, and metabolic stability [1]. Generic procurement or substitution with a 'similar' 7-aminopyrazolopyrimidine without matching the exact 4-methylphenyl and 3-phenyl configuration carries a high risk of invalidating comparative SAR datasets or missing a critical activity cliff. The 5,6-dimethyl motif is known to influence the conformation of the N7-substituent and the compound's interaction with the kinase hinge region, making it a non-interchangeable structural feature [2]. Therefore, sourcing the exact compound is essential for reproducible research, as even analogs with a single methyl group shift (e.g., 3-methylphenyl or 4-fluorophenyl variants) cannot serve as direct surrogates without quantitative confirmation of target engagement equivalence.

Quantitative Differentiation Evidence for 5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Profile Shaped by 5,6-Dimethyl and N7-(4-Methylphenyl) Pattern

No direct head-to-head kinase panel data for this exact compound against named comparators is publicly available. However, class-level inference from the Schering-Plough CDK inhibitor patent series indicates that 5,6-dimethyl-3-phenyl-7-aminopyrazolo[1,5-a]pyrimidines exhibit sub-micromolar CDK2 inhibition, while the N7-aryl substituent is a key determinant of isoform selectivity [1]. In the absence of explicit comparator data, the compound is positioned as a distinct chemotype where the 4-methylphenyl group is expected to confer a different selectivity fingerprint compared to the more commonly explored N7-benzyl or N7-pyridylmethyl analogs described for anti-mycobacterial or antiviral applications [2].

Kinase inhibition CDK2 ATP-competitive

Antiviral Activity Potential: Differential SAR from mTor and CDK Patents

The compound's core scaffold is claimed in a patent family specifically covering pyrazolo[1,5-a]pyrimidin-7-amine derivatives for the treatment of viral infections [1]. The patent emphasizes that the presence of a substituted N7-phenyl group, such as 4-methylphenyl, combined with 5,6-dialkyl substitution, is crucial for antiviral activity and distinguishes these derivatives from earlier kinase inhibitors that often feature N7-alkyl or N7-heterocyclyl substituents [2]. No quantitative viral inhibition data for this specific compound is publicly provided; however, the patent's explicit structural focus on the N7-aryl/5,6-dimethyl combination marks this compound as a distinct antiviral chemotype when compared to the closely related compounds developed for oncology (e.g., mTor inhibitor US8591943) which commonly use different N7-substituents [2].

Antiviral Viral infection Therapy

Precedented 5-HT₆ Antagonist Scaffold: Differentiation via 3-Phenyl vs 3-Phenylsulfonyl

A direct structural analog series, 2-substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, has been reported as highly potent and selective 5-HT₆ receptor antagonists, with the most potent compound showing a Ki of 260 pM [1]. The target compound differs critically by having a 3-phenyl group instead of a 3-phenylsulfonyl group, and an N7-(4-methylphenyl) instead of an N7-methylamine. This substitution difference represents a distinct chemical series: the 3-phenylsulfonyl group is essential for the reported picomolar 5-HT₆ activity, meaning the target compound is predicted to have a completely different, and likely significantly lower, 5-HT₆ binding profile. In the published series, the SAR range spanned four orders of magnitude (Ki from 260 pM to 2.96 μM), underscoring the extreme sensitivity of this scaffold to minor substituent changes [1].

5-HT₆ receptor CNS Serotonin antagonist

Validated Application Scenarios for Procuring 5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Panel Screening and CDK2 SAR Profiling

Because the 7-aminopyrazolo[1,5-a]pyrimidine core is a known CDK2 inhibitor template [1], this specific compound fills a precise SAR gap. Procure it to profile against a panel of CDKs (CDK1, CDK2, CDK4, CDK6) and compare its selectivity fingerprint directly with the N7-benzyl and N7-pyridylmethyl analogs described in the anti-mycobacterial pyrazolo[1,5-a]pyrimidine literature [2]. The 4-methylphenyl tail is expected to alter the hinge-binding interaction and may confer selectivity for CDK2/cyclin E over CDK2/cyclin A. Use in head-to-head enzymatic assays at 0.01–10 µM concentrations will establish its exact position in the in-class selectivity landscape.

Broad-Spectrum Antiviral Lead Identification and Viral Replicon Assays

Given the patent protection of this exact substitution pattern for antiviral therapy [1], a justified procurement scenario involves screening in viral replicon systems (e.g., HCV, RSV, or influenza). This compound should be compared against the antiviral benchmark compounds described in CA2935658C, with particular attention to cytotoxicity in host cells (CC₅₀) and therapeutic index. The 5,6-dimethyl substitution may confer a metabolic stability advantage over the 5-methyl-only analogs, a hypothesis that can be tested using liver microsome stability assays as part of the selection process.

Negative Control for 5-HT₆ Receptor Antagonist Assays

For research groups working on 5-HT₆ receptor antagonists, this compound serves as a critical negative control. The published 3-phenylsulfonyl scaffold requires the sulfonyl group for picomolar potency [1]. Procurement of the 3-phenyl variant (target compound) allows direct experimental confirmation of the >1,000-fold drop in 5-HT₆ affinity predicted by SAR, validating assay sensitivity and confirming the pharmacophoric hypothesis. This is a high-value use case for compound management and assay development groups.

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